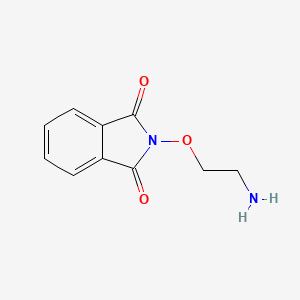

2-(2-Aminoethoxy)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVBSJGGYUFBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Aminoethoxy Isoindoline 1,3 Dione

Established Reaction Pathways for 2-(2-Aminoethoxy)isoindoline-1,3-dione Formation

Traditional synthesis of isoindoline-1,3-diones relies on two principal strategies: direct condensation of an amine with an anhydride (B1165640) or a multi-step nucleophilic substitution approach known as the Gabriel synthesis.

The most direct and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. organic-chemistry.org In this reaction, the amino group of the incoming molecule performs a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride ring. This opens the anhydride to form a phthalamic acid intermediate, which subsequently undergoes cyclization through dehydration, typically induced by heating, to yield the final imide product. youtube.com

This approach has been demonstrated with various amines. For instance, reacting phthalic anhydride with 2-(2-aminoethyl)-ethanol in toluene (B28343) under reflux with a Dean-Stark apparatus to remove water results in a near-quantitative yield of the corresponding N-substituted isoindoline-1,3-dione. chemicalbook.com Similarly, this condensation can be carried out by refluxing the precursors in glacial acetic acid for several hours. sphinxsai.com The reaction between phthalic anhydride and glycine (B1666218) in refluxing acetic acid is another example of this pathway. nih.gov

Table 1: Examples of Condensation Reaction Conditions for Isoindoline-1,3-dione Synthesis

| Amine Precursor | Aromatic Precursor | Solvent | Conditions | Yield | Reference |

| 2-(2-aminoethyl)-ethanol | Phthalic Anhydride | Toluene | Reflux with Dean-Stark apparatus, 6 h | 99% | chemicalbook.com |

| Aminopyridine | Phthalic Anhydride | Acetic Acid | Reflux, 4 h | Not specified | sphinxsai.com |

| Ethanolamine | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Toluene | Reflux, 36 h | Not specified | acgpubs.org |

| Glycine | Phthalic Anhydride | Glacial Acetic Acid | Reflux at 120 °C, 8 h | 97% | nih.gov |

An alternative and classic route to primary amines, which can be adapted for this synthesis, is the Gabriel Synthesis. masterorganicchemistry.comlibretexts.org This method avoids the direct condensation and instead builds the desired structure by attaching the side chain to a phthalimide (B116566) nitrogen. The process begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form potassium phthalimide. masterorganicchemistry.comorganicchemistrytutor.com The resulting phthalimide anion is a potent, albeit bulky, nucleophile. organicchemistrytutor.comyoutube.com

This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide. libretexts.orgorganicchemistrytutor.com To synthesize the target compound, a reagent like 2-bromoethoxyamine (or a protected version) would be required. A key advantage of the Gabriel synthesis is that the nitrogen atom of the N-alkylphthalimide intermediate is flanked by two electron-withdrawing carbonyl groups, which significantly decreases its nucleophilicity and prevents the over-alkylation that often plagues other amine syntheses. masterorganicchemistry.comyoutube.com

The final step is the liberation of the primary amine from the N-alkylphthalimide intermediate. This is most commonly achieved by hydrazinolysis, known as the Ing-Manske procedure, which involves refluxing the intermediate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). masterorganicchemistry.comgoogle.comnrochemistry.com This cleaves the imide structure, releasing the desired primary amine and a stable phthalhydrazide (B32825) byproduct. nrochemistry.com Acidic or basic hydrolysis can also be used for this cleavage step. libretexts.orgyoutube.com

The specific reagents and conditions are critical for optimizing the synthesis of isoindoline-1,3-dione derivatives.

For condensation reactions , the choice of solvent can be significant. Toluene is often used with a Dean-Stark trap to efficiently remove the water formed during the imide cyclization, driving the reaction to completion. chemicalbook.com Glacial acetic acid is another common solvent that can facilitate the reaction. sphinxsai.comnih.gov In some cases, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT) are used to facilitate the formation of the amide bond from a carboxylic acid precursor in milder, room-temperature conditions. nih.gov

For nucleophilic substitution via the Gabriel synthesis, various bases and solvents can be employed for the initial N-alkylation step. While potassium hydroxide is a common and effective base, organicchemistrytutor.com others like cesium carbonate in anhydrous N,N-dimethylformamide (DMF) have also been used successfully. organic-chemistry.org DMF is considered an excellent solvent for the SN2 reaction step. nrochemistry.com The cleavage step is typically performed by refluxing the N-alkylphthalimide intermediate with an excess of hydrazine monohydrate in a solvent like absolute ethanol. google.com

Table 2: Reagents and Conditions for Nucleophilic Substitution (Gabriel Synthesis)

| Step | Reagents | Base | Solvent | Conditions | Reference |

| 1. N-Alkylation | Phthalimide, Primary Alkyl Halide | KOH, KH, or Cs₂CO₃ | DMF, Ethanol | Room Temperature to 70 °C | organic-chemistry.orgmasterorganicchemistry.comnrochemistry.com |

| 2. Cleavage | N-Alkylphthalimide, Hydrazine Monohydrate | N/A | Ethanol | Reflux (e.g., 90 °C) | google.comnrochemistry.com |

Advanced Synthetic Techniques and Optimization for this compound Production

Research into the synthesis of isoindoline-1,3-diones has also focused on developing more efficient, environmentally friendly, and precisely controlled methods.

A significant advancement in line with the principles of green chemistry is the development of solventless reaction conditions. researchgate.net This technique involves the direct heating of phthalic anhydride with a primary amine without any solvent. For example, a green and effective synthesis of N-substituted isoindoline-1,3-diones was achieved through a simple and relatively quick solventless reaction between phenylethylamine and phthalic anhydride by heating the mixture to 150-200 °C. researchgate.net This method offers advantages such as reduced solvent waste, lower environmental impact, and often simpler workup procedures.

To enhance reaction rates and yields, catalytic systems have been introduced into the synthesis of isoindoline-1,3-diones. One study reported the use of a SiO₂-tpy-Nb catalyst for the synthesis of a series of these compounds from o-phthalic anhydrides and various amines. researchgate.net The reaction was conducted in a mixed solvent system of isopropanol (B130326) and water (IPA:H₂O) at reflux, achieving moderate to excellent yields ranging from 41% to 93%. researchgate.net The use of such catalytic systems represents an advanced method for controlling reaction parameters, allowing for efficient synthesis under potentially milder conditions than traditional high-temperature condensations.

Precursor Chemistry in the Synthesis of this compound

The synthesis of this compound is not a single reaction but rather a synthetic pathway that begins with simpler, commercially available precursors. The core strategy involves the formation of the isoindoline-1,3-dione (phthalimide) structure, the introduction of the ethoxyamine linker, and the management of the terminal primary amine functionality. This typically necessitates a protection-coupling-deprotection sequence. The two principal precursors that are brought together to form the core structure are N-hydroxyphthalimide and a protected form of 2-aminoethanol.

N-Hydroxyphthalimide (NHPI) is a crucial starting material. It provides the phthalimide skeleton and the hydroxyl group necessary for forming the N-O bond. NHPI is typically prepared through the condensation reaction of phthalic anhydride with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. researchgate.netwikipedia.org The reaction can be carried out under various conditions, including heating in the presence of a base like sodium carbonate or using microwave irradiation to improve yields. wikipedia.org

Protected 2-Aminoethanol Derivatives represent the second key precursor. To prevent the reactive primary amine from interfering with the desired coupling reaction, it must be temporarily masked with a protecting group. A widely used protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The precursor is therefore tert-butyl N-(2-hydroxyethyl)carbamate (also known as Boc-ethanolamine). This molecule provides the two-carbon linker and the protected primary amine.

The central step in the synthesis is the coupling of these two precursors. A common and effective method for this O-alkylation is the Mitsunobu reaction. nih.gov This reaction facilitates the condensation of N-hydroxyphthalimide with Boc-ethanolamine using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This coupling reaction forms the protected intermediate, tert-butyl N-[2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl]carbamate . achemblock.com

The final step in the synthesis is the removal of the Boc protecting group from the intermediate to liberate the terminal primary amine. This deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. This yields the final product, this compound.

The table below summarizes the key precursors involved in this synthetic pathway.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| Phthalic Anhydride |  |

Starting material for N-hydroxyphthalimide synthesis. wikipedia.org |

| Hydroxylamine Hydrochloride | H₃NOH·Cl | Source of the hydroxylamine moiety for NHPI synthesis. wikipedia.org |

| N-Hydroxyphthalimide (NHPI) |  |

Provides the core phthalimide structure and the oxygen atom for the N-O bond. nih.gov |

| tert-Butyl N-(2-hydroxyethyl)carbamate |  |

Provides the ethoxy linker and the protected primary amine. |

| Triphenylphosphine (PPh₃) |  |

Reagent in the Mitsunobu coupling reaction. |

Table 2: Synthetic Stages and Intermediates

| Stage | Reactants | Key Reagents/Conditions | Product/Intermediate | Purpose |

|---|---|---|---|---|

| 1. NHPI Synthesis | Phthalic Anhydride, Hydroxylamine Hydrochloride | Sodium Carbonate, Heat | N-Hydroxyphthalimide | Formation of the core phthalimide precursor. wikipedia.org |

| 2. Coupling | N-Hydroxyphthalimide, tert-Butyl N-(2-hydroxyethyl)carbamate | PPh₃, DEAD (Mitsunobu Reaction) | tert-Butyl N-[2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl]carbamate | Formation of the N-O-C bond and installation of the protected side chain. nih.gov |

| 3. Deprotection | tert-Butyl N-[2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl]carbamate | Trifluoroacetic Acid (TFA) or HCl | this compound | Removal of the Boc protecting group to yield the final product. |

Chemical Reactivity and Transformation Studies of the 2 2 Aminoethoxy Isoindoline 1,3 Dione Scaffold

Oxidative Transformations of the 2-(2-Aminoethoxy)isoindoline-1,3-dione Structure

The primary amine of the aminoethoxy side chain is the most likely site for oxidation. Depending on the reagent and conditions, it can be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or hydroxylamine (B1172632) derivatives.

While the phthalimide (B116566) core is stable, its precursors can be formed through oxidation. For instance, 3-hydroxy-2-substituted isoindolin-1-ones (hydroxylactams) can be oxidized to the corresponding phthalimides. nih.gov A study on these transformations provides insight into the stability of the final imide product under oxidative conditions. nih.gov

Table 1: Oxidation of Hydroxylactam Precursors to Phthalimides nih.gov

| Oxidizing Agent | Conditions | Reaction Time | Key Observation |

|---|---|---|---|

| Nickel Peroxide (NiO2) | Toluene (B28343), reflux | 5–32 h | Effective for a range of substrates, cost-effective. nih.gov |

| Pyridinium (B92312) Chlorochromate (PCC) on Silica Gel | Not specified | 1–3 h | Faster conversion but requires more extensive purification. nih.gov |

| Iodoxybenzoic Acid (IBX) | Not specified | 1–3 h | Faster conversion, similar purification challenges to PCC. nih.gov |

Furthermore, isoindolines can be oxidized to form isoindole N-oxides using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it This suggests that the nitrogen within the ring system can participate in oxidative reactions if the imide carbonyls are not present.

Reductive Modifications of the this compound Framework

The isoindoline-1,3-dione framework is susceptible to reduction at the carbonyl groups. The specific outcome of the reduction depends on the reagents and conditions employed. These transformations are crucial for deprotection strategies and for accessing different classes of compounds. organic-chemistry.org

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in isopropanol (B130326) can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a 3-hydroxyisoindolin-1-one (a hydroxylactam). organic-chemistry.org More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve complete reduction of both carbonyl groups to methylene (B1212753) groups, transforming the phthalimide into an isoindoline (B1297411) derivative. organic-chemistry.org

Catalytic hydrogenation is another important reductive method. tcichemicals.com Depending on the catalyst and conditions, various parts of the molecule can be reduced. For example, platinum-based catalysts (Pt/C) can be used for the hydrogenation of the aromatic ring, although this often requires harsh conditions due to the stability of the benzene (B151609) ring. nih.gov The choice of catalyst is critical for selectivity. For instance, while palladium on carbon (Pd/C) is a common hydrogenation catalyst, others like Raney Nickel may be employed for specific reductions like concurrent olefin and nitrile reduction. rsc.org

Table 2: Selected Reductive Transformations of the Phthalimide Ring

| Reagent/Catalyst | Product Type | Reference |

|---|---|---|

| NaBH4 / 2-propanol | Hydroxylactam / Primary Amine (in a two-stage process) | organic-chemistry.org |

| LiAlH4 | Isoindoline (amine) | organic-chemistry.org |

| Zinc (Zn) / HCl | Variable, can lead to ring opening or reduction | organic-chemistry.org |

| Electrochemical Reduction | Hydroxylactams and Lactams | organic-chemistry.org |

| Zn dust / NaOH (aq) | Phthalide | google.com |

Nucleophilic Substitution Reactions on the Isoindoline-1,3-dione Ring System

The most significant reaction involving nucleophilic attack on the isoindoline-1,3-dione ring is its cleavage, which is the final step in the Gabriel synthesis of primary amines. libretexts.orgresearcher.life The imide carbonyl carbons are electrophilic and can be attacked by various nucleophiles, leading to the opening of the five-membered ring.

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄), is the most common method for cleaving the phthalimide group. libretexts.org The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization that results in the formation of a stable phthalhydrazide (B32825) by-product and the liberation of the desired primary amine. youtube.com This method is often preferred because it occurs under mild conditions. nih.gov

Alternatively, the ring can be opened by hydrolysis under acidic or basic conditions. libretexts.orgresearcher.life Basic hydrolysis involves the attack of a hydroxide (B78521) ion, leading to the formation of a phthalamic acid salt, which upon further reaction liberates the amine and phthalate (B1215562) salt. youtube.com Acidic hydrolysis also achieves ring opening to yield the primary amine salt and phthalic acid. libretexts.org However, these hydrolytic methods can sometimes require harsh conditions that may not be compatible with other sensitive functional groups in the molecule. scribd.com

Table 3: Common Nucleophilic Ring-Opening Reactions

| Nucleophile | Conditions | Products | Key Feature |

|---|---|---|---|

| Hydrazine (N2H4) | Alcoholic solvent, reflux | Primary Amine + Phthalhydrazide | Mild conditions, widely used. nih.gov |

| Hydroxide (e.g., NaOH) | Aqueous, heat | Primary Amine + Phthalate Salt | Standard basic hydrolysis. researcher.lifeyoutube.com |

| Acid (e.g., HCl) | Aqueous, heat | Primary Amine Salt + Phthalic Acid | Standard acidic hydrolysis. libretexts.org |

Electrophilic Aromatic Substitution Patterns on the Isoindoline-1,3-dione Moiety

The benzene ring of the isoindoline-1,3-dione scaffold can undergo electrophilic aromatic substitution (EAS). lumenlearning.com The two electron-withdrawing carbonyl groups of the imide functionality have a significant influence on the reactivity and regioselectivity of these reactions. lkouniv.ac.in

These groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. mnstate.edu Consequently, EAS reactions on the phthalimide ring typically require more stringent conditions, such as higher temperatures or stronger catalysts. lkouniv.ac.in The deactivating nature of the imide directs incoming electrophiles primarily to the positions meta to the carbonyl groups, which corresponds to the 4- and 5-positions of the isoindoline-1,3-dione system. lkouniv.ac.inmnstate.edu

A well-documented example is the nitration of phthalimide. Using a mixture of fuming nitric acid and concentrated sulfuric acid, phthalimide is converted to 4-nitrophthalimide. orgsyn.org This demonstrates the deactivating and directing effects of the imide group. Similarly, halogenation would be expected to occur at the same positions, though it would also require a Lewis acid catalyst. Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated rings like phthalimide. lkouniv.ac.in

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | Fuming HNO3, conc. H2SO4 | 4-Nitroisoindoline-1,3-dione | orgsyn.org |

| Halogenation (e.g., Bromination) | Br2, FeBr3 | 4-Bromoisoindoline-1,3-dione (Predicted) | youtube.com |

| Sulfonation | Fuming H2SO4 | Isoindoline-1,3-dione-4-sulfonic acid (Predicted) | masterorganicchemistry.com |

Functional Group Interconversions on the Aminoethoxy Side Chain

The primary amino group on the ethoxy side chain is a versatile handle for a wide range of chemical modifications, assuming the phthalimide group remains intact or is cleaved beforehand. Standard reactions for primary amines can be readily applied. wordpress.com

Acylation is a common transformation, where the amine reacts with acid chlorides or anhydrides in the presence of a base to form the corresponding amide. wordpress.com This is often used to protect the amine or to introduce new structural motifs. Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride (the Hinsberg test), yields sulfonamides. wordpress.com

The primary amine can also undergo N-alkylation with alkyl halides, although this can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones is another route to secondary or tertiary amines.

Furthermore, the amino group can be converted into other functional groups. For example, it can be transformed into an azide (B81097) (R-N₃) via diazotization followed by substitution, which is a precursor for other nitrogen-containing heterocycles or can be reduced to the amine. vanderbilt.edu

Table 5: Representative Reactions of the Primary Amino Group

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acetylation | Acetyl Chloride or Acetic Anhydride (B1165640), Base | Amide | wordpress.com |

| Sulfonylation | Benzenesulfonyl Chloride, Base | Sulfonamide | wordpress.com |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | scribd.com |

| Reaction with Aldehyde | Aldehyde (R-CHO) | Imine (Schiff Base) | researchgate.net |

Derivatization Strategies and Analogue Synthesis Based on the 2 2 Aminoethoxy Isoindoline 1,3 Dione Core

Introduction of Varied Alkyl Linker Lengths and Polyethylene (B3416737) Glycol (PEG) Spacers

In the context of PROTACs, the linker element that connects the 2-(2-aminoethoxy)isoindoline-1,3-dione moiety (the E3 ligase ligand) to a warhead (the target protein binder) is critical to the molecule's function. nih.govsinopeg.com The length, composition, and flexibility of this linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govsinopeg.com

Alkyl Linkers: Simple alkyl chains are a common choice for linkers in PROTAC design. The length of the alkyl chain is a parameter that is systematically varied to optimize the distance and relative orientation between the two bound proteins. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex, while a linker that is too long may lead to unproductive binding modes and reduced efficacy.

Polyethylene Glycol (PEG) Spacers: To improve the physicochemical properties of PROTACs, polyethylene glycol (PEG) units are frequently incorporated into the linker. sinopeg.comthermofisher.com PEG is a hydrophilic and biocompatible polymer that can increase the aqueous solubility of the entire molecule, which is often a challenge for large, complex structures like PROTACs. thermofisher.comwalshmedicalmedia.com The incorporation of PEG spacers can also minimize non-specific binding and reduce potential immunological responses. thermofisher.cominterchim.fr Similar to alkyl chains, the length of the PEG spacer, often described by the number of repeating ethylene (B1197577) glycol units, is a key parameter for optimization. sinopeg.comthermofisher.com Bifunctional PEG derivatives are commonly used as cross-linking agents or spacers between two chemical entities. walshmedicalmedia.com

The choice between an alkyl or PEG linker and the optimization of its length is a crucial step in the design of PROTACs. The optimal linker is target- and system-dependent and is often determined through the synthesis and evaluation of a library of compounds with varying linker compositions and lengths.

| Linker Type | Key Characteristics | Commonly Varied Parameter | Impact on PROTAC Properties |

|---|---|---|---|

| Alkyl Chains | Hydrophobic, flexible | Number of carbon atoms | Influences ternary complex geometry and stability |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, biocompatible chempep.com | Number of ethylene glycol units | Improves solubility, bioavailability, and reduces non-specific binding sinopeg.comthermofisher.com |

Conjugation with Diverse Pharmacophores for Multi-Targeting Approaches

The this compound scaffold can be conjugated with other pharmacophores to create hybrid molecules with the potential to act on multiple biological targets. This strategy of molecular hybridization aims to combine the therapeutic effects of two or more distinct drug molecules into a single chemical entity. researchgate.net This can lead to improved efficacy, reduced potential for drug resistance, and a more favorable side effect profile compared to the administration of separate drugs.

For instance, derivatives of isoindoline-1,3-dione have been incorporated into hybrid compounds designed as anti-cancer agents. rsc.orgnih.gov By linking the isoindoline-1,3-dione moiety to a molecule that targets a specific cancer-related protein, researchers can create a dual-action therapeutic. One part of the molecule can directly inhibit a target, while the isoindoline-1,3-dione part can modulate the immune system or induce the degradation of other key proteins. rsc.org

Similarly, isoindoline-1,3-dione hybrids have been explored for the treatment of inflammatory diseases and neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov In the case of Alzheimer's, for example, the isoindoline-1,3-dione core has been linked to N-benzyl pyridinium (B92312), a moiety known to inhibit acetylcholinesterase, a key enzyme in the disease's pathology. nih.gov The resulting hybrid molecule can then potentially interact with multiple targets involved in the disease process. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules based on the this compound scaffold typically involves multi-step synthetic sequences. A common approach is to first synthesize the individual components—the isoindoline-1,3-dione derivative and the other pharmacophore—with appropriate functional groups that allow for their subsequent linkage.

The this compound core provides a convenient primary amine handle for conjugation. This amine can be reacted with a variety of electrophilic groups, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced), or isocyanates (to form ureas), that are appended to the second pharmacophore.

For example, the synthesis of isoindoline-1,3-dione-N-benzyl pyridinium hybrids for Alzheimer's disease involved reacting phthalic anhydride (B1165640) with glycine (B1666218) to form an intermediate, which was then coupled with substituted pyridines. nih.gov In another study, novel hybrid isoindole-1,3(2H)-dione compounds carrying a 1H-tetrazole moiety were synthesized to investigate their inhibitory properties against various enzymes. agosr.com The rational design of these hybrids often relies on understanding the structure-activity relationships of the parent compounds to create a new molecule with optimized properties. researchgate.net

| Hybrid Partner | Therapeutic Area | Design Rationale | Reference |

|---|---|---|---|

| N-benzyl pyridinium | Alzheimer's Disease | Combine acetylcholinesterase inhibition with potential neuroprotective effects of the phthalimide (B116566) moiety. nih.gov | nih.gov |

| 1H-tetrazole | Enzyme Inhibition | Investigate inhibitory effects against xanthine (B1682287) oxidase and carbonic anhydrase isoenzymes. agosr.com | agosr.com |

| Gabapentinoid structures | Anticancer, Antimicrobial | Combine the functionalities of gabapentin/pregabalin with the biological activities of the isoindoline-1,3-dione moiety. researchgate.net | researchgate.net |

Regioselective Functionalization of the Isoindoline-1,3-dione Ring System

The regioselective functionalization of the aromatic ring of the isoindoline-1,3-dione system is a key strategy for fine-tuning the biological activity and properties of its derivatives. By selectively introducing substituents at specific positions (C4, C5, C6, or C7) of the phthalimide ring, chemists can modulate the molecule's interaction with its biological targets.

For example, the introduction of a fluorine atom at the 4-position of thalidomide (B1683933) is a known modification. broadpharm.com Halogenation, in general, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. Studies on isoindole-1,3(2H) dione (B5365651) derivatives have shown that halogenation can increase antimicrobial and anticancer activities. researchgate.net

Achieving regioselectivity in the functionalization of the isoindoline-1,3-dione ring can be accomplished through various synthetic methods. These include:

Starting from pre-functionalized phthalic anhydrides: This is a straightforward approach where a substituted phthalic anhydride is used as the starting material for the synthesis of the isoindoline-1,3-dione ring.

Electrophilic aromatic substitution: The phthalimide ring is deactivated towards electrophilic substitution, but under harsh conditions, reactions like nitration can be achieved, often leading to a mixture of products.

Directed ortho-metalation (DoM): This powerful technique involves the use of a directing group to guide a metalating agent (like an organolithium reagent) to a specific position, usually ortho to the directing group. The resulting organometallic intermediate can then be reacted with an electrophile to introduce a new substituent.

Modern cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for introducing a wide variety of substituents onto the aromatic ring, provided a halogen or triflate group is present at the desired position.

The ability to selectively modify the isoindoline-1,3-dione ring is crucial for exploring the structure-activity relationships of these compounds and for optimizing their therapeutic potential.

Stereochemical Control in the Synthesis of Chiral Derivatives

While this compound itself is achiral, many of its derivatives, particularly those used in PROTACs and other complex molecules, possess one or more stereocenters. The stereochemistry of these derivatives can have a profound impact on their biological activity. The classic example is thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.org This can be achieved through several strategies:

Chiral pool synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, and incorporates them into the final molecule.

Use of chiral auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. Once it has served its purpose, the auxiliary is removed.

Asymmetric catalysis: This involves the use of a small amount of a chiral catalyst to generate a large amount of a single enantiomer of the product. This is a highly efficient and widely used method. rsc.org

Diastereoselective reactions: When a molecule already contains a stereocenter, it can influence the creation of new stereocenters in a predictable manner. This principle, known as diastereoselective induction, is fundamental in the synthesis of complex molecules with multiple stereocenters. clockss.org

In the context of this compound derivatives, stereochemical control is crucial when the attached pharmacophore or the linker itself is chiral. The three-dimensional arrangement of the entire molecule dictates how it fits into the binding pockets of the target protein and the E3 ligase, ultimately determining the efficiency and selectivity of the resulting biological effect. nih.gov

Molecular Interactions and Biological Activity Mechanisms of 2 2 Aminoethoxy Isoindoline 1,3 Dione Derived Compounds

Enzyme Inhibition Modalities of 2-(2-Aminoethoxy)isoindoline-1,3-dione Analogues

The isoindoline-1,3-dione moiety has been identified as a privileged scaffold in medicinal chemistry, capable of interacting with numerous enzymes implicated in disease. mdpi.com Its derivatives have been synthesized and evaluated for their inhibitory effects against a range of enzymatic targets.

A significant focus of research on this compound analogues has been their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease (AD). nih.govresearchgate.net A deficit in the neurotransmitter acetylcholine (B1216132) is a key feature of AD, and inhibiting the enzymes responsible for its breakdown, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can help restore cholinergic function. nih.govresearchgate.net

Derivatives of isoindoline-1,3-dione have been designed as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govnih.gov The phthalimide (B116566) portion of the molecule is known to interact with the PAS of AChE, making it a valuable pharmacophore in the design of new inhibitors. nih.gov Molecular modeling studies have shown that the isoindoline-1,3-dione moiety can engage in π-π stacking interactions with tryptophan residues (such as Trp279) located in the PAS. nih.gov Furthermore, the carbonyl groups of the phthalimide ring can form hydrogen bonds with amino acid residues like Tyr121. nih.gov

The nature of the linker connecting the isoindoline-1,3-dione core to other pharmacophoric groups, as well as the substituents on these groups, significantly influences the inhibitory potency and selectivity. For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, elongation of the alkyl chain from three to eight methylene (B1212753) groups led to an increase in inhibitory activity against both AChE and BChE. nih.gov This suggests that an optimal linker length is crucial for effective interaction with both the CAS and PAS of the enzyme. Some of these derivatives have shown inhibitory potencies comparable to or even greater than the clinically used drug rivastigmine. researchgate.netnih.gov

Kinetic studies have revealed that some of these derivatives, such as compound 3b from one study, inhibit acetylcholinesterase in a non-competitive manner. nih.govresearchgate.net This indicates that they bind to a site on the enzyme different from the acetylcholine binding site, yet still manage to reduce its catalytic activity. Other derivatives, particularly isoindoline-1,3-dione-based acetohydrazides, have been shown to act as competitive inhibitors of AChE. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected this compound derivatives:

| Compound Series | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids (e.g., 7a, 7f) | AChE | 2.1 µM | nih.govresearchgate.net |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones (6-7 methylene chains) | AChE | 1.1-1.2 µM | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones (8 methylene chain) | BChE | 67.5 µM | nih.gov |

| Donepezil-based isoindoline-1,3-dione (compound 3b) | Human AChE | 0.361 µM | nih.govresearchgate.net |

| Isoindolin-1,3-dione-based acetohydrazide (compound 8a) | AChE | 0.11 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazide (compound 8g) | BChE | 5.7 µM | nih.gov |

Beyond cholinesterases, isoindoline-1,3-dione derivatives have been found to inhibit other enzymes relevant to various pathologies. nih.gov Some analogues have demonstrated inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters and whose increased activity is associated with AD. mdpi.comnih.gov

Furthermore, certain derivatives have shown inhibitory effects on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of AD. For example, a 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative was found to have significant inhibitory activity against both AChE and BACE1. nih.gov

Other enzymatic targets for isoindoline-1,3-dione derivatives include α-glucosidase, histone deacetylase (HDAC), and cyclooxygenase (COX) enzymes. nih.govnih.govmdpi.com The inhibition of these enzymes points to the potential of this class of compounds in managing a range of conditions, from diabetes to inflammation and cancer. For instance, some N-alkyl-isoindoline-1,3-dione derivatives have been reported as good inhibitors of COX enzymes. nih.gov Molecular docking studies have also suggested that certain derivatives can interact with COX-2. mdpi.com

Receptor Binding and Modulation Mechanisms by this compound Derivatives

The biological activities of this compound derivatives are not limited to enzyme inhibition; they also extend to interactions with various receptors. Some derivatives have been evaluated as antipsychotic agents due to their interaction with dopamine (B1211576) D2 receptors. researchgate.netresearchgate.net In silico analyses have suggested that certain isoindoline (B1297411) derivatives have favorable properties as ligands for the dopamine D2 receptor, interacting with key amino acid residues at its allosteric binding site. researchgate.netresearchgate.net

Additionally, research has pointed to the affinity of some isoindoline-1,3-dione derivatives for serotonin (B10506) receptors, specifically the 5-HT₁A receptor subtype. nih.gov The structural elements, including the heterocyclic moiety and the linker, play a crucial role in determining the affinity and activity at these receptors. nih.gov

Mechanisms of Protein Aggregation Inhibition

A hallmark of many neurodegenerative diseases, including AD, is the aggregation of misfolded proteins. imrpress.comimrpress.com Derivatives of this compound have been investigated for their ability to inhibit the aggregation of Aβ peptides. nih.govnih.gov The mechanism of inhibition is thought to involve the binding of these compounds to Aβ monomers or early oligomers, thereby preventing their assembly into larger, neurotoxic aggregates and fibrils. nih.gov

The design of these inhibitors often incorporates the isoindoline-1,3-dione moiety for its ability to interact with the PAS of AChE, which is also implicated in promoting Aβ aggregation. By binding to this site, these compounds can dually inhibit both the enzyme and the protein aggregation process. Studies have shown that some of these multi-target-directed ligands can significantly inhibit Aβ fibril formation. nih.govnih.gov For example, a derivative was found to possess a potent ability to inhibit Aβ aggregation (65.96% at 10 µM) in addition to its AChE inhibitory activity. nih.gov

Cellular Pathway Interventions, Including Ubiquitin-Proteasome System Engagement

The ubiquitin-proteasome system (UPS) is a critical cellular machinery for protein degradation, and its dysfunction is implicated in neurodegenerative diseases. Thalidomide (B1683933), a well-known derivative of isoindoline-1,3-dione, exerts some of its effects by binding to the protein Cereblon (CRBN). mdpi.com Cereblon is a component of an E3 ubiquitin ligase complex, which plays a key role in the UPS by tagging proteins for degradation. The interaction of thalidomide and its analogues, such as pomalidomide (B1683931) and lenalidomide, with Cereblon can alter the substrate specificity of the E3 ligase complex, leading to the degradation of specific proteins. mdpi.com This mechanism highlights a potential avenue through which this compound derivatives could intervene in cellular pathways by modulating the UPS.

Neuroprotective Mechanisms Exhibited by this compound Derivatives

One of the key neuroprotective mechanisms is the mitigation of oxidative stress. tandfonline.comnih.govresearchgate.net Some derivatives have been shown to protect neuronal-like cells (SH-SY5Y) against oxidative stress induced by hydrogen peroxide. tandfonline.comnih.gov This protection is achieved by reducing intracellular reactive oxygen species (ROS) and protein carbonyl content. tandfonline.comnih.gov The underlying mechanism for this antioxidant effect involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. tandfonline.comnih.govresearchgate.net Activation of NRF2 leads to the increased expression of phase II antioxidative enzymes such as NQO-1 and GSTK1, which help to restore cellular homeostasis. tandfonline.comnih.gov

Furthermore, certain isoindoline-1,3-dione derivatives have demonstrated a neuroprotective effect against Aβ-induced toxicity. nih.gov This is a crucial activity, as Aβ oligomers and fibrils are known to be highly toxic to neurons. By protecting against this toxicity, these compounds can help preserve neuronal function and viability in the context of AD. Some of the most potent AChE inhibitors from this class have also been shown to have a neuroprotective effect against H₂O₂-induced cell death in PC12 neurons. nih.govresearchgate.net The anti-inflammatory properties of these derivatives also contribute to their neuroprotective profile, as neuroinflammation is a key component of neurodegenerative processes. nih.govmdpi.comresearchgate.net

Antineoplastic Biological Mechanisms of Action

Derivatives of this compound, a class of compounds built upon the phthalimide scaffold, have demonstrated significant potential in oncology. Their antineoplastic activity stems from a variety of biological mechanisms, including the induction of programmed cell death (apoptosis), immunomodulation, and the inhibition of key enzymes involved in tumor progression.

The foundational compound of this class, thalidomide, is known to exert its effects through immunomodulatory and anti-angiogenic pathways. It modulates the production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com A key mechanism for thalidomide and its analogs is the binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which leads to the selective degradation of transcription factors essential for the survival and proliferation of malignant myeloma cells. mdpi.com

Research into novel isoindoline-1,3-dione derivatives has revealed their efficacy against a range of cancer cell lines. For instance, certain derivatives have been shown to induce both apoptosis and necrosis in blood cancer cells. researchgate.net One study identified 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione as having a potent inhibitory effect on the viability of Raji and K562 blood cancer cells. researchgate.net Further investigations confirmed that this compound induced cell death through both apoptotic and necrotic pathways in Raji cells. researchgate.net

Other derivatives have shown broad-spectrum antimitotic activity. The compound (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, for example, was screened by the National Cancer Institute (NCI) and exhibited significant growth inhibition against a panel of approximately sixty cancer cell lines. mdpi.com Its cytotoxic effects were particularly potent against non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468) cell lines. mdpi.com Similarly, other research has highlighted the anticancer potential of isoindole-1,3-dione derivatives against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov One compound containing azide (B81097) and silyl (B83357) ether groups demonstrated higher inhibitory activity against A549 cells than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

The mechanisms of action for these compounds are diverse. Some isoquinoline (B145761) derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in creating an immunosuppressive tumor microenvironment. By inhibiting these enzymes, the derivatives can help to restore anti-tumor immunity. nih.gov

Table 1: Antineoplastic Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Inhibition of cell viability; Induction of apoptosis and necrosis | researchgate.net |

| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | HOP-62, SF-539, MDA-MB-435, OVCAR-8, DU-145, MDA-MB-468 | Potent cytotoxic effects; Mean GI₅₀ of 15.72 µM | mdpi.com |

| Isoindole derivative with azide and silyl ether | A549 | Higher inhibitory activity (IC₅₀ = 19.41 µM) than 5-fluorouracil | nih.gov |

| Compounds 9 and 11 (specific structures in source) | HeLa | Cell-selective activity | nih.gov |

Analgesic Action Pathways

The isoindoline-1,3-dione core is also a key feature in the development of novel non-steroidal analgesic agents. mdpi.com The primary mechanism underlying the analgesic and anti-inflammatory properties of many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.govnih.gov The COX enzymes, including COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.gov By blocking these enzymes, the compounds reduce prostaglandin (B15479496) production, thereby alleviating pain. mdpi.comnih.gov

Researchers have synthesized and tested numerous derivatives to optimize this analgesic activity. For example, a series of aminoacetylenic isoindoline-1,3-dione compounds were developed with the aim of increasing selective inhibition of the COX-2 isoform over COX-1. nih.gov This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov These compounds, specifically ZM4 and ZM5, were effective in several animal models of pain, including the acetic acid-induced writhing test, the hot plate latency test, and the formalin-induced paw licking test, without causing the gastric lesions often seen with drugs like indomethacin. nih.gov

The analgesic efficacy of these derivatives has been quantified in comparison to existing drugs. One study found that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited an analgesic activity 1.6 times higher than that of the reference drug metamizole (B1201355) sodium in a mouse model of acetic acid-induced "cramps". mdpi.com

Furthermore, the analgesic potential of these compounds extends to different types of pain, including neuropathic pain. A study investigating four compounds with a 1H-isoindole-1,3(2H)-dione core found they were active not only in models of tonic and inflammatory pain but also demonstrated significant anti-allodynic activity in models of oxaliplatin- and streptozotocin-induced neuropathy. nih.gov This broad spectrum of activity suggests that these derivatives could be versatile therapeutic agents for various pain conditions. nih.gov The activity was demonstrated in neurogenic pain models as well, such as the capsaicin (B1668287) and glutamate (B1630785) tests. nih.gov

Table 2: Analgesic Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound/Derivative Class | Pain Model | Mechanism/Pathway | Key Finding | Reference |

|---|---|---|---|---|

| 2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing (mice) | Not specified | 1.6 times more active than metamizole sodium | mdpi.com |

| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | Acetic acid writhing, hot plate, formalin test | COX inhibition, with potential COX-2 selectivity | Significant reduction in pain responses without inducing gastric lesions | nih.gov |

| N-alkyl-isoindoline-1,3-diones | In vitro | COX enzyme inhibition | Good inhibitors of COX enzymes | nih.gov |

| 1H-Isoindole-1,3(2H)-dione derivatives (F1-F4) | Formalin, capsaicin, glutamate, oxaliplatin- and streptozotocin-induced neuropathy | Not specified | Broad-spectrum analgesic activity in tonic, neurogenic, inflammatory, and neuropathic pain models | nih.gov |

Computational Chemistry and Structural Elucidation of 2 2 Aminoethoxy Isoindoline 1,3 Dione and Its Derivatives

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic molecular and electronic properties of isoindoline-1,3-dione derivatives. semanticscholar.org These computational methods allow for the prediction of various parameters that are critical for assessing the reactivity and stability of these compounds.

Researchers utilize DFT studies to investigate the molecular geometry, electronic structure, and the nature of chemical bonds within the synthesized molecules. semanticscholar.org For instance, calculations can determine optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation. semanticscholar.org Furthermore, these studies can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

A significant application of quantum mechanics-based calculations is the prediction of spectroscopic properties. Theoretical vibrational frequencies (Infrared spectra) and isotropic chemical shifts (¹H and ¹³C NMR spectra) can be calculated and correlated with experimental data. semanticscholar.org This correlation serves as a powerful tool for structural confirmation of newly synthesized isoindoline-1,3-dione derivatives. semanticscholar.org The agreement between calculated and observed spectroscopic data validates the computational model and confirms the chemical structure of the compounds. semanticscholar.org

Table 1: Predicted Spectroscopic Data Correlation

| Spectroscopic Technique | Calculated Parameter | Experimental Correlation | Significance |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Wavenumbers and Intensities | Linear correlation with observed IR peaks | Confirms functional groups and molecular structure. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) | Isotropic Shielding Values (Chemical Shifts) | Linear correlation with experimental ¹H and ¹³C NMR data | Validates the synthesized structure and electronic environment of nuclei. semanticscholar.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. nih.govnih.gov For derivatives of 2-(2-Aminoethoxy)isoindoline-1,3-dione, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of their activity. nih.govmdpi.com

The process involves placing the ligand in various conformations and orientations within the binding pocket of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores generally indicating a more favorable interaction. nih.gov These studies have been applied to isoindoline-1,3-dione derivatives to explore their inhibitory potential against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX). nih.govnih.gov

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, in studies of AChE inhibitors, the phthalimide (B116566) moiety of isoindoline-1,3-dione derivatives has been shown to interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule engage the catalytic active site (CAS). nih.gov This dual-binding capability can explain the potent inhibitory activity of certain derivatives. nih.gov The insights gained from docking are instrumental in guiding the design of new analogues with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Isoindoline-1,3-dione Derivatives

| Target Enzyme | Ligand Scaffold | Key Interacting Residues (Example) | Predicted Binding Energy (Example) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) | Tyr72, Trp286, Tyr337, Tyr341 | -11.18 kcal/mol | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | 2-{2-oxo-2-[4-(aryl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | Arg120, Tyr355, Leu352, Val523 | Low free binding energy | nih.gov |

| Butyrylcholinesterase (BuChE) | 1-H-isoindole-1,3(2H)-dione derivatives | - | IC₅₀ = 21.24 µM (for best derivative) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is applied to isoindoline-1,3-dione derivatives to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govnih.gov

Furthermore, MD simulations are invaluable for performing conformational analysis of flexible molecules like the derivatives of this compound. nih.gov Techniques such as accelerated molecular dynamics (aMD) can efficiently sample the conformational space, revealing the different shapes (conformers) the molecule can adopt in solution. nih.gov Understanding the conformational landscape is crucial, as the biologically active conformation may not be the lowest energy state in an unbound context. These simulations provide insights into the dynamic structural properties that govern molecular recognition and binding. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. georgiasouthern.edu Computational approaches have become central to SAR analysis, allowing for the systematic exploration of how modifications to a lead compound, such as this compound, affect its potency and selectivity. scilit.comnih.gov

Computational SAR involves generating a series of virtual analogues by modifying specific functional groups or scaffolds and then predicting their activity using methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govmdpi.com QSAR models are mathematical equations that correlate the chemical or physical properties (descriptors) of a set of compounds with their biological activities. nih.gov Once a predictive QSAR model is developed, it can be used to estimate the activity of newly designed, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. nih.gov

For isoindoline-1,3-dione derivatives, computational SAR studies have helped identify key structural features required for activity. nih.gov For example, studies might reveal that adding a specific substituent at a particular position on the phthalimide ring or altering the length and flexibility of a linker chain dramatically increases binding affinity for a target. mdpi.com These insights provide a rational basis for iterative drug design and the optimization of lead compounds. scilit.com

Homology Modeling and Receptor Mapping for Novel Target Identification

When the experimental three-dimensional structure of a biological target is not available, homology modeling (or comparative modeling) provides a powerful computational alternative. nih.govnih.gov This technique is essential for enabling structure-based drug design efforts for novel targets of this compound and its derivatives. nih.gov

The process of homology modeling involves building a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). nih.gov The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template. nih.govnih.gov Once a reliable model is built, it is validated using various computational tools, such as Ramachandran plots, which assess the stereochemical quality of the protein backbone. nih.govnih.gov

With a validated homology model of a potential new target, receptor mapping can be performed. This involves identifying and characterizing potential binding sites (pockets) on the protein's surface. nih.gov Algorithms can predict the location, size, shape, and physicochemical properties of these pockets. Subsequently, molecular docking simulations can be used to screen libraries of compounds, including isoindoline-1,3-dione derivatives, against these newly identified sites. nih.gov This integrated approach of homology modeling and receptor mapping is crucial for identifying and validating novel biological targets, thereby expanding the therapeutic potential of a given chemical scaffold. nih.gov

Crystallographic Analysis and Conformational Studies of this compound Complexes and Analogues

These studies also detail intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate how the molecules pack in the crystal lattice. nih.gov This information is not only crucial for understanding solid-state properties but can also provide clues about potential interactions in a biological binding site. The precise conformational data from crystallography serves as a benchmark for validating and refining the results of computational methods like quantum chemical calculations and molecular dynamics simulations. nih.gov

Table 3: Selected Crystallographic Data for Isoindoline-1,3-dione Analogues

| Compound Name | Molecular Formula | Crystal System | Key Conformational Feature | Reference |

|---|---|---|---|---|

| 2-(2-Hydroxyethyl)isoindoline-1,3-dione | C₁₀H₉NO₃ | Monoclinic | Phthalimide unit is planar; hydroxyethyl (B10761427) group is coiled. | researchgate.net |

| 2-Ethylisoindoline-1,3-dione | C₁₀H₉NO₂ | Monoclinic | Phthalimide unit is essentially planar. | researchgate.net |

| 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione | C₁₀H₆F₃NO₂ | Monoclinic | Isoindole ring is planar; C-C bond of the ethyl group is twisted 62.58° relative to the ring. | nih.gov |

| 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione | C₂₀H₁₆N₂O₅ | Monoclinic | Two phthalimide fragments make a dihedral angle of 53.64°. | nih.gov |

| 2-(2-Iodophenyl)isoindoline-1,3-dione | C₁₄H₈INO₂ | Monoclinic | Dihedral angle between the isoindole ring and the phenyl ring is 84.77°. | nih.gov |

Applications As a Chemical Scaffold in Drug Discovery Research

Scaffold Design for Lead-Oriented Synthesis (LOS)

Lead-Oriented Synthesis (LOS) focuses on the creation of compound libraries centered around a core molecular scaffold to efficiently identify lead compounds for drug development. The isoindoline-1,3-dione framework is an established and noteworthy pharmacophore for this approach. nih.gov Researchers utilize this scaffold due to its proven interactions with biological targets; for instance, the phthalimide (B116566) portion is known to interact with the peripheral anionic site of acetylcholinesterase. nih.gov

The design strategy often involves a hybridization approach, where the isoindoline-1,3-dione scaffold is combined with other pharmacophoric elements to generate novel derivatives with desired biological activities. nih.gov The aminoethoxy group on 2-(2-Aminoethoxy)isoindoline-1,3-dione is critical in this context, as it provides a convenient point of attachment for a diverse range of chemical moieties. This allows for the systematic synthesis of a library of related compounds, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a chosen biological target. nih.gov By modifying the groups attached to the terminal amine, chemists can fine-tune the physicochemical properties of the resulting molecules to improve their drug-like characteristics.

Development of Proteolysis-Targeting Chimeras (PROTACs) Incorporating the Isoindoline-1,3-dione Moiety

One of the most significant recent applications of the isoindoline-1,3-dione scaffold is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov

The isoindoline-1,3-dione moiety, particularly as found in thalidomide (B1683933) and its analogues pomalidomide (B1683931) and lenalidomide, is a well-established and widely used ligand for the Cereblon (CRBN) E3 ligase. nih.govmatrixscientific.com In a PROTAC molecule, the this compound fragment can serve as the CRBN-recruiting ligand and linker component. The terminal amine allows for the covalent attachment of a separate ligand designed to bind to a specific POI.

Research into PROTACs for diseases like glioblastoma has demonstrated this principle effectively. Scientists have designed PROTACs to degrade Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme. nih.govmatrixscientific.com These PROTACs consist of an IDO1-binding ligand connected via a linker to an isoindoline-1,3-dione derivative that recruits CRBN. nih.gov The efficiency of these PROTACs can be optimized by modifying the linker structure, demonstrating the modularity of the design. nih.govmatrixscientific.com Similarly, PROTACs have been developed for the dual degradation of cancer-associated proteins IGF-1R and Src by linking their respective inhibitors to a pomalidomide-based CRBN ligand.

| PROTAC Compound | Linker Structure | IDO1 Degradation (% of Control) |

|---|---|---|

| PROTAC-1 | Short PEG Linker | ~50% |

| PROTAC-2 | Medium PEG Linker | ~25% |

| PROTAC-3 | Rigid Piperazine Linker | ~80% |

| NU227326 | Optimized Rigid Linker | >95% (at 5 nM) matrixscientific.com |

Integration into Multi-functional Chemical Probes and Bioconjugates

The concept of multi-target-directed ligands has gained traction for treating complex diseases like Alzheimer's. sigmaaldrich.com The isoindoline-1,3-dione scaffold is well-suited for integration into such multifunctional molecules. By modifying cholinesterase inhibitors with this scaffold, researchers have designed compounds that can simultaneously inhibit acetylcholinesterase (a symptomatic target) and modulate disease-modifying targets like β-secretase and β-amyloid aggregation. sigmaaldrich.com In these designs, the 2-(amino-hydroxyalkyl)isoindoline-1,3-dione structure serves as the core for building molecules with a balanced, multi-pronged mechanism of action. sigmaaldrich.com

Furthermore, the scaffold is integral to the creation of multifunctional activity-based chemical probes. For example, probes designed to study sirtuins, a class of deacylase enzymes, can incorporate moieties that allow for sirtuin labeling, affinity capture for proteomics, and even conversion into PROTACs. researchgate.net The this compound structure provides the necessary chemical functionality—a reactive amine—to conjugate the core scaffold to other functional units like biotin (B1667282) for affinity purification or fluorescent dyes for imaging, creating powerful bioconjugate tools for chemical biology research.

Exploration in New Chemical Space for Therapeutic Modalities

Expanding the exploration of chemical space is a key strategy in drug discovery to identify novel therapeutic agents and overcome limitations of existing drugs. The synthesis of new derivatives based on the isoindoline-1,3-dione scaffold is a direct application of this strategy. nih.gov By systematically creating new analogues of this core structure, scientists aim to discover compounds with new or improved biological activities. researchgate.net

For instance, research programs have synthesized and evaluated novel series of 1H-isoindole-1,3(2H)-dione derivatives as potential inhibitors of enzymes like cyclooxygenase (COX). nih.gov These studies involve creating libraries of compounds by reacting the core scaffold with various chemical partners to explore how different substituents affect biological activity and selectivity. nih.gov This exploration of new chemical space around the isoindoline-1,3-dione core has led to the identification of compounds with potential analgesic and anti-inflammatory properties, demonstrating the value of this scaffold in generating chemical novelty and new therapeutic possibilities.

Role as a Negative Control in Biochemical Assays

In biochemical and cellular assays, particularly in the field of targeted protein degradation, the use of appropriate negative controls is essential to validate experimental results. A key principle is the use of structurally related but inactive analogues of the active compound. nih.gov For a PROTAC, a proper negative control is a molecule that lacks one of its key functions, such as the ability to bind the E3 ligase or the target protein. nih.gov

The isoindoline-1,3-dione moiety, in its role as a CRBN E3 ligase ligand, is central to this practice. To confirm that a PROTAC's effect is due to CRBN-mediated degradation, researchers often synthesize control compounds. nih.gov One common control is an epimer of the CRBN ligand; for example, modifying the stereochemistry of the glutarimide (B196013) ring on pomalidomide abrogates its ability to bind CRBN, thus rendering the corresponding PROTAC inactive. nih.gov

In the context of a PROTAC built using this compound, several negative controls could be envisioned. A molecule consisting of the POI ligand attached to a linker and a phthalimide ring modified to prevent CRBN binding would serve as an excellent control. Alternatively, the this compound fragment itself, not conjugated to a POI ligand, could be used to ensure that the degradation effect is dependent on the formation of the complete ternary complex and not just an effect of the E3 ligase ligand alone. The synthesis of such specific control compounds is a routine and critical step in the validation of new PROTAC molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2-Aminoethoxy)isoindoline-1,3-dione, and how are intermediates purified?

- Methodology : A common approach involves reacting potassium phthalimide with halogenated precursors (e.g., 2-(2-chloroethoxy)ethanol) in polar aprotic solvents like DMF under reflux. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yields can vary depending on reaction time and stoichiometry .

- Key Considerations : Monitor reaction progress via TLC, and optimize solvent ratios during purification to resolve by-products.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology : Use NMR and NMR to verify substituent positions and coupling constants. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond lengths .

- Example : In 2-(2-Bromoethyl)isoindoline-1,3-dione, X-ray data revealed a planar isoindoline core with a C–Br bond length of 1.93 Å, consistent with sp-hybridized carbon .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Data : LogP (~1.7), polar surface area (~54 Å), and melting point (>190°C) influence solubility in aqueous buffers. Stability tests under varying pH (4–9) and temperature (4–37°C) are recommended for storage optimization .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Case Study : Derivatives with substituted aryl groups (e.g., 2-methoxybenzyl) showed improved anti-Alzheimer activity (e.g., compound 5 in achieved 26.3% yield and enhanced cholinesterase inhibition). Rational design via molecular docking can predict binding to targets like acetylcholinesterase .

- Methodology : Introduce electron-withdrawing groups (e.g., –NO, –Cl) to modulate electronic effects or extend alkyl chains to improve lipophilicity .

Q. What strategies address contradictory bioactivity data in isoindoline-1,3-dione derivatives?

- Analysis : In hypoglycemic agent studies (), derivatives with similar LogP values exhibited divergent IC values due to steric hindrance at the target site. Use 3D-QSAR models to map steric/electronic contributions and prioritize substituents .

- Experimental Validation : Compare in vitro enzyme inhibition (e.g., α-glucosidase) with in vivo glucose tolerance tests to resolve discrepancies .

Q. How is this compound utilized in interdisciplinary applications like biosensors?

- Example : The compound was functionalized as a linker in nanobiosensors to detect CDK1 kinase activity in tumors. Coupling with fluorescein tags enabled real-time monitoring in xenograft models .

- Synthesis : Modify the aminoethoxy arm with PEG spacers (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethyl groups) to improve aqueous compatibility and reduce nonspecific binding .

Q. What are the challenges in scaling up multi-step syntheses of isoindoline-1,3-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.